2-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4S2 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.08169844 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Evaluation
This compound is studied for its potential in antimicrobial applications. A study conducted by Talupur, Satheesh, and Chandrasekhar (2021) on similar compounds emphasized their characterization and antimicrobial evaluation, including molecular docking studies. The antimicrobial properties were notably assessed against various microbial strains (Talupur, Satheesh, & Chandrasekhar, 2021).
Synthesis and Characterization
The synthesis and characterization of related compounds are significant for understanding the potential applications of this specific chemical. Research by Spoorthy, Kumar, Rani, and Ravindranath (2021) highlighted the synthesis and anti-microbial evaluation of similar compounds, further establishing the importance of detailed characterisation in assessing their potential applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Antimicrobial and Antifungal Activity
Several studies have been focused on the antimicrobial and antifungal activities of compounds related to 2-{[(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. For example, Alhameed et al. (2019) synthesized novel derivatives and evaluated their effectiveness against various bacteria and fungi, showing promising results in some cases (Alhameed et al., 2019).
Development of Antimicrobial Agents
The potential of related compounds in the development of antimicrobial agents has been a key area of study. Gouda et al. (2010) explored the synthesis of new derivatives and their antimicrobial activities, indicating the relevance of these compounds in pharmaceutical research (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Pharmaceutical Applications
The exploration of pharmaceutical applications, particularly in antimicrobial and antifungal areas, is evident in the research. Pokhodylo et al. (2010) conducted a study focusing on novel transformations related to this compound, which is vital for understanding its potential in drug development (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Properties
IUPAC Name |
2-[[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c22-18(26)17-13-8-4-5-9-14(13)29-19(17)23-16(25)11-24-20(27)15(30-21(24)28)10-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2,(H2,22,26)(H,23,25)/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPAEUHNZCDAIN-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C(=CC4=CC=CC=C4)SC3=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.